![molecular formula C20H22N4O2S B4415472 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4415472.png)
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
描述
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, often acting as structural isosters of naturally occurring nucleotides . This allows them to interact easily with biopolymers in living systems, making them valuable in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. Common synthetic methods for benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific reaction conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, purification, and quality control to meet industrial standards.
化学反应分析
Types of Reactions
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学研究应用
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Omeprazole Sulfide: 5-methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio}-1H-benzimidazole.
Chromone Derivatives: 6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one.
Uniqueness
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its specific structural features, such as the presence of a piperazine ring and a methoxy group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-16-7-8-17-18(13-16)22-20(21-17)27-14-19(25)24-11-9-23(10-12-24)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCYCGMAFVTTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)-2-OXOACETAMIDE](/img/structure/B4415392.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4415393.png)
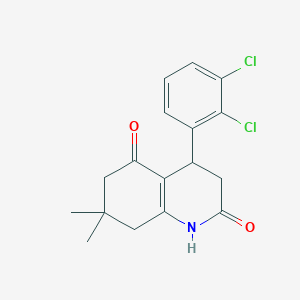
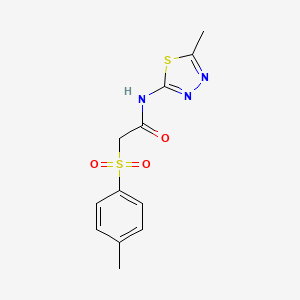
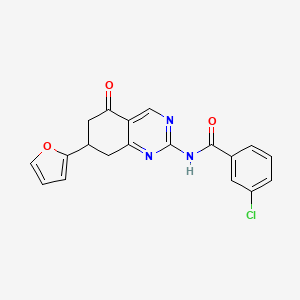
![ethyl {[6-amino-1-(4-fluorobenzyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetate](/img/structure/B4415407.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4415409.png)
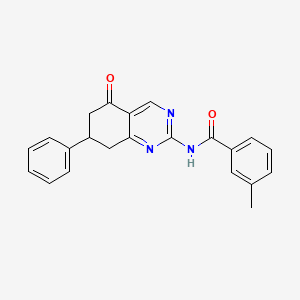
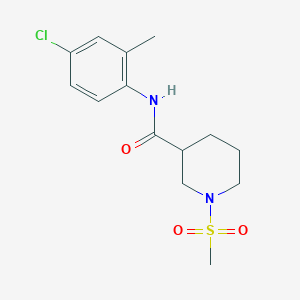
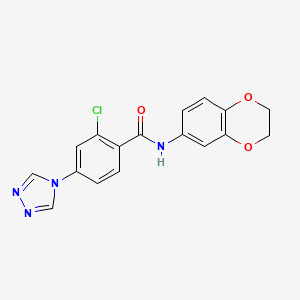
![ethyl 3-(3-methoxybenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4415434.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4415441.png)
![4-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4415449.png)
![N-(3-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4415461.png)
